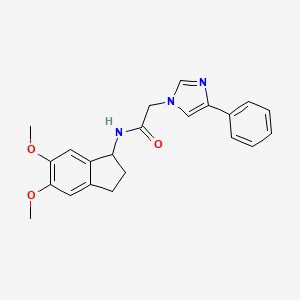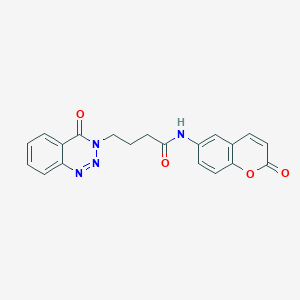![molecular formula C15H11N3O2S3 B11030118 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate](/img/structure/B11030118.png)
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate is a complex organic compound featuring a triazole and benzothiazole moiety linked to a thiophene carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole-Benzothiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole and benzothiazole rings.
Thioether Formation: The triazole-benzothiazole intermediate is then reacted with an appropriate thiol compound to introduce the sulfanyl group.
Esterification: Finally, the thiophene-2-carboxylic acid is esterified with the sulfanyl intermediate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or benzothiazole rings, potentially altering their electronic properties.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or benzothiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole and benzothiazole rings can engage in hydrogen bonding or π-π stacking interactions, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl derivatives: These compounds share the triazole-benzothiazole core but differ in the acyl group attached to the sulfanyl moiety.
Thiophene-2-carboxylate derivatives: Compounds with modifications on the thiophene ring or the ester group.
Uniqueness
The uniqueness of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate lies in its combination of the triazole-benzothiazole core with a thiophene carboxylate group. This structure provides a versatile platform for further functionalization and exploration of new chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11N3O2S3 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C15H11N3O2S3/c19-13(12-6-3-8-21-12)20-7-9-22-14-16-17-15-18(14)10-4-1-2-5-11(10)23-15/h1-6,8H,7,9H2 |
InChI-Schlüssel |
QGKCYNVBHDWTMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCOC(=O)C4=CC=CS4)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate](/img/structure/B11030037.png)
![diethyl 2-[2,2,6-trimethyl-1-(naphthalen-2-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11030043.png)
![methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030047.png)
![4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030060.png)
![3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030061.png)
![2-[9-(5-chloro-2-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethanol](/img/structure/B11030063.png)
![5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11030072.png)

![Tetraethyl 9'-methoxy-5',5'-dimethyl-6'-(phenoxyacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11030086.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B11030092.png)

![1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030099.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B11030104.png)
![7,7-dimethyl-10-(thiophen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11030110.png)
